molecular formula C15H20N6O B2410169 1-cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea CAS No. 951516-69-1

1-cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2410169
CAS No.: 951516-69-1
M. Wt: 300.366
InChI Key: FORXKISVGJXHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a tetrazole ring, which is known for its stability and biological activity. Tetrazoles are often used in medicinal chemistry as bioisosteres for carboxylic acids, enhancing the pharmacokinetic properties of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.

    Coupling with Cyclohexyl Isocyanate: The tetrazole derivative is then reacted with cyclohexyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the above synthetic routes with optimizations for yield, purity, and safety. This could include the use of continuous flow reactors to handle hazardous intermediates more safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents are typically required, but the tetrazole ring’s stability often resists these conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride (FeCl3).

Major Products

    Oxidation: Limited due to the stability of the tetrazole ring.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

1-Cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazole-5-thiol: Another tetrazole derivative with different functional groups.

    1-Cyclohexyl-3-(1H-tetrazol-5-yl)urea: Similar structure but lacks the phenyl group.

Uniqueness

1-Cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is unique due to its combination of a cyclohexyl group, a phenyl group, and a tetrazole ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-cyclohexyl-3-[(1-phenyltetrazol-5-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c22-15(17-12-7-3-1-4-8-12)16-11-14-18-19-20-21(14)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H2,16,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORXKISVGJXHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.